N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16-13-19(9-11-21(16)25-12-4-7-23(25)27)24-22(26)15-28-20-10-8-17-5-2-3-6-18(17)14-20/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSINVHGEPXKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, modulation of gene expression, and alteration of cellular metabolism .
Comparison with Similar Compounds
Naphthalenyloxy Acetamide Derivatives
Compounds sharing the naphthalenyloxy acetamide core but differing in substituents include:
Key Observations :
2-Oxopyrrolidin-1-yl-Containing Compounds
Compounds with the 2-oxopyrrolidin-1-yl group but divergent backbones include:
Key Observations :
- Acylated derivatives of 2-oxopyrrolidin-1-yl-acetamide exhibit neuroactive properties, highlighting the pharmacophoric importance of the lactam ring .
Biological Activity
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a naphthalene moiety and a pyrrolidinone group, which contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 352.4 g/mol. The presence of both hydrophobic and polar functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising properties:
1. Anticancer Activity:
- Several studies indicate that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives that incorporate the pyrrolidinone moiety have shown cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
2. Antimicrobial Properties:
- The compound has been evaluated for antimicrobial activity against different bacterial strains. Preliminary results indicate that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.
3. Enzyme Inhibition:
- This compound has been studied for its potential as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro assays have demonstrated significant inhibitory effects, which could have implications for diabetes management .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with Enzymatic Pathways: The structural features of the compound suggest it may interact with specific enzymes, potentially altering metabolic pathways related to glucose metabolism and cell proliferation.
- Cell Membrane Interaction: The lipophilic nature of the naphthalene ring may facilitate membrane penetration, allowing the compound to exert effects on intracellular targets.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
What synthetic methodologies are recommended for preparing N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide?
Level : Basic
Methodological Answer :
A multi-step approach can be adapted from analogous acetamide syntheses:
Intermediate 1 : Synthesize the 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline precursor via nucleophilic substitution of 4-fluoro-3-methylnitrobenzene with pyrrolidin-2-one under basic conditions (e.g., K₂CO₃/DMF, 80°C) .
Intermediate 2 : Prepare 2-(naphthalen-2-yloxy)acetyl chloride by reacting naphthalen-2-ol with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base .
Final Coupling : Combine Intermediate 1 and 2 in DCM with TEA at 0–5°C, followed by room-temperature stirring. Monitor via TLC (hexane:EtOAc = 3:1) and purify via silica gel chromatography .
Table 1 : Comparative Yields for Analogous Reactions
| Step | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Intermediate 1 | K₂CO₃, DMF, 80°C | 65–75 | |
| Intermediate 2 | TEA, DCM, 0°C | 80–85 | |
| Final Coupling | TEA, DCM, RT | 70–78 |
How can X-ray crystallography validate the structural conformation of this compound?
Level : Advanced
Methodological Answer :
Crystal Growth : Use slow evaporation of a toluene or DCM solution to obtain single crystals .
Data Collection : Employ a diffractometer (Cu-Kα radiation, λ = 1.54178 Å) at 100 K.
Structure Solution : Use SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) . Key parameters:
- Dihedral Angles : Confirm spatial arrangement between naphthalen-2-yloxy and 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl groups (expected ~60–80° based on analogous structures) .
- Hydrogen Bonding : Identify N–H···O interactions (e.g., amide-to-carbonyl) for packing stability .
Validation : Apply R-factor (<5%), check ADPs, and use PLATON for symmetry checks .
Table 2 : Crystallographic Parameters for Analogous Acetamides
| Compound | Space Group | R-factor (%) | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| N-(3-Cl-4-F-phenyl)-2-(naphthalen-1-yl)acetamide | P2₁/c | 3.2 | 60.5 | |
| N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | P 1 | 4.1 | 64.8 |
Which spectroscopic techniques are critical for characterizing this compound?
Level : Basic
Methodological Answer :
¹H/¹³C NMR :
- Amide Proton : δ ~8.5–9.0 ppm (exchange with D₂O confirms NH presence) .
- Naphthalenyloxy Group : Aromatic protons at δ ~6.8–8.2 ppm (multiplicity depends on substitution) .
- Pyrrolidinone Ring : Methyl groups at δ ~1.2–1.5 ppm; carbonyl at δ ~170–175 ppm .
IR Spectroscopy : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and naphthyl C–O–C at ~1240 cm⁻¹ .
Mass Spectrometry : HRMS-ESI expected m/z for C₂₄H₂₃N₂O₃: [M+H]⁺ = 395.1756 (Δ < 2 ppm) .
How can researchers resolve contradictions in biological activity data across studies?
Level : Advanced
Methodological Answer :
Dose-Response Analysis : Perform IC₅₀ assays (e.g., immunoproteasome inhibition) with standardized protocols .
Structural Analog Comparison : Test derivatives (e.g., replacing naphthalen-2-yloxy with phenylthio) to isolate pharmacophores .
Computational Validation : Use molecular docking (AutoDock Vina) to predict binding modes to targets like the 20S proteasome .
Data Reprodubility : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay buffers (e.g., 0.1% DMSO) .
Table 3 : Biological Activity of Analogous Compounds
What computational strategies predict the binding affinity of this compound?
Level : Advanced
Methodological Answer :
Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G*) and assign charges via AM1-BCC .
Molecular Docking : Use AutoDock Vina with a 20S proteasome crystal structure (PDB: 5LE5). Focus on the β5 subunit binding pocket .
MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein interactions (RMSD < 2.0 Å acceptable) .
SAR Analysis : Compare docking scores of analogs (e.g., substituent effects on the pyrrolidinone ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
